molecular formula C20H21F3N4O B2912759 2,3,4-trifluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide CAS No. 1904370-83-7

2,3,4-trifluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide

Cat. No.: B2912759
CAS No.: 1904370-83-7
M. Wt: 390.41
InChI Key: YPITYXZNRILINA-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide is a complex organic compound that features a trifluorobenzamide core linked to a piperidinyl group, which is further connected to a tetrahydrocinnolinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trifluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The piperidinyl group is synthesized through a series of reactions, including the reduction of a suitable precursor.

    Attachment of the Tetrahydrocinnolinyl Moiety: The tetrahydrocinnolinyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Trifluorobenzamide Core: The trifluorobenzamide core is synthesized through the reaction of a trifluorobenzoyl chloride with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2,3,4-Trifluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the trifluorobenzamide core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,3,4-Trifluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of advanced materials, such as polymers or liquid crystals.

Mechanism of Action

The mechanism of action of 2,3,4-trifluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets. The trifluorobenzamide core may interact with proteins or enzymes, altering their activity. The piperidinyl and tetrahydrocinnolinyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3,4-trifluorotriphenylenes: These compounds share the trifluorobenzamide core but differ in their additional functional groups.

    2-Aryl-1,3,4-trifluorotriphenylene derivatives: These compounds also contain a trifluorobenzamide core but have different aryl groups attached.

Uniqueness

2,3,4-Trifluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the tetrahydrocinnolinyl moiety, in particular, sets it apart from other trifluorobenzamide derivatives.

Properties

IUPAC Name

2,3,4-trifluoro-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O/c21-15-6-5-14(18(22)19(15)23)20(28)24-13-7-9-27(10-8-13)17-11-12-3-1-2-4-16(12)25-26-17/h5-6,11,13H,1-4,7-10H2,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPITYXZNRILINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=C(C(=C(C=C4)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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